AF-353 is a synthetic compound classified as a potent and selective antagonist of P2X3 and P2X2/3 receptors. [] These receptors belong to the P2X family of ligand-gated ion channels, which are activated by extracellular adenosine 5′-triphosphate (ATP). [] P2X3 receptors are primarily found on sensory neurons, including those involved in pain perception, while P2X2/3 receptors are also found in other tissues such as the bladder and airways. [, ]
AF-353 is a valuable tool in scientific research for investigating the role of P2X3 and P2X2/3 receptors in various physiological and pathophysiological processes. [] Its high selectivity for these receptors, coupled with its oral bioavailability, makes it an ideal candidate for in vivo studies. []
Mechanism of Action
AF-353 acts as a negative allosteric modulator of P2X3 receptors. [] This means it binds to a site distinct from the ATP binding site and induces conformational changes that inhibit channel opening even in the presence of ATP. [] Structural studies have identified key residues within the left flipper, lower body, and dorsal fin domains of the P2X3 receptor that interact with AF-353 and contribute to its inhibitory action. [] By blocking the action of ATP on these receptors, AF-353 prevents the influx of cations, ultimately inhibiting neuronal excitation. []
Physical and Chemical Properties Analysis
While the provided literature doesn't offer an exhaustive list of physical and chemical properties for AF-353, it does highlight its oral bioavailability, indicating good absorption and distribution within the body. [] Additionally, a study comparing the distribution of various drugs, including AF-353, instilled directly into the bladder versus intravenous infusion, demonstrated that the local concentration of AF-353 in the blood draining the bladder was approximately 10% of the concentration found in the urine. [] This finding suggests that AF-353 may achieve local concentrations sufficient for therapeutic action when delivered directly to the bladder.
Applications
Pain Research: Studies have demonstrated the efficacy of AF-353 in reducing pain behaviors in rodent models of neuropathic pain, bone cancer pain, and osteoarthritis. [, , ] This suggests P2X3 and P2X2/3 receptors as potential targets for developing novel analgesics.
Respiratory System Research: AF-353 has been shown to inhibit cough reflexes in guinea pig models, suggesting its potential for treating chronic cough. [, , ] Additionally, research indicates that blocking the TRPV4-ATP-P2X3 axis with AF-353 attenuates the late asthmatic response in a rat model, suggesting a potential role for P2X3 antagonists in treating asthma. []
Bladder Function Research: AF-353 has been shown to improve bladder function in rodent models of overactive bladder and voiding dysfunction. [, , , ] These findings suggest that P2X3 receptor antagonists may hold promise for treating urinary disorders.
Cardiovascular Research: Studies utilizing AF-353 have provided insights into the role of P2X3 receptors in regulating heart rate and blood pressure, particularly in the context of hypertension. [, ]
Related Compounds
Adenosine 5′-triphosphate (ATP)
Compound Description: Adenosine 5′-triphosphate (ATP) is a ubiquitous signaling molecule that activates P2X receptors, including P2X3 and P2X2/3 receptors. [, , , ] ATP is released from various cells, including taste cells, airway cells, and cancer cells, in response to stimuli such as taste, mechanical stress, or inflammation. [, , , , , , , , ]
Relevance: ATP is the endogenous agonist of the target compound AF-353. AF-353 acts as a competitive antagonist by binding to P2X3 and P2X2/3 receptors, thereby blocking the effects of ATP. [, , , ] This inhibition of ATP signaling by AF-353 has been shown to have therapeutic potential in various conditions, such as pain, cough, and hypertension. [, , , , , , , , , , , , , ]
α,β-Methylene ATP (α,β-meATP)
Compound Description: α,β-Methylene ATP (α,β-meATP) is a potent and selective agonist of P2X receptors, particularly P2X1 and P2X3 receptors. [, ] It is often used as a pharmacological tool to study the role of P2X receptors in various physiological and pathological processes.
Relevance: Similar to ATP, α,β-meATP activates P2X3 receptors, but it is not antagonized by AF-353 to the same extent. [] This suggests that while both molecules act on P2X3 receptors, their binding sites or mechanisms of action may differ, making α,β-meATP a less sensitive probe for AF-353's inhibitory effects.
TNP-ATP
Compound Description: TNP-ATP is a potent and selective antagonist of P2X receptors, with a preference for P2X1, P2X3, and P2X2/3 receptors. [, ]
Relevance: TNP-ATP exhibits a similar pharmacological profile to the target compound AF-353, both acting as antagonists at P2X3 and P2X2/3 receptors. [, ] The use of both antagonists in research helps confirm the role of P2X3 receptors in various physiological processes.
NF449
Compound Description: NF449 is a selective antagonist of P2X1 receptors. []
Relevance: Unlike the target compound AF-353, which is selective for P2X3 and P2X2/3 receptors, NF449 selectively targets P2X1 receptors. [] This difference in receptor selectivity highlights the diversity within the P2X receptor family and the potential for developing compounds with specific pharmacological profiles.
RO-1
Compound Description: RO-1 is a selective antagonist of P2X1 receptors. []
Relevance: Similar to NF449, RO-1 exhibits selectivity for P2X1 receptors, contrasting with the target compound AF-353's affinity for P2X3 and P2X2/3 receptors. [] This difference in target specificity emphasizes the potential for developing drugs targeting specific P2X receptor subtypes for distinct therapeutic applications.
PSB-1011
Compound Description: PSB-1011 is a selective antagonist of P2X2 receptors. []
Relevance: PSB-1011 displays selectivity for P2X2 receptors, differing from AF-353, which primarily targets P2X3 and P2X2/3 receptors. [] This distinction in receptor affinity highlights the possibility of designing compounds that selectively modulate specific P2X receptor subtypes to achieve targeted therapeutic effects.
A317491
Compound Description: A317491 is a potent and selective antagonist of P2X3 and P2X2/3 receptors. [] It has been investigated for its potential in treating pain and inflammatory conditions.
Relevance: A317491 shares a similar pharmacological profile with the target compound AF-353, as both compounds act as antagonists at P2X3 and P2X2/3 receptors. [] The existence of multiple antagonists targeting the same receptors emphasizes the importance of these receptors as potential drug targets.
Compound A
Compound Description: Compound A is a selective antagonist of P2X3 and P2X2/3 receptors. []
Relevance: Compound A, similar to AF-353, exhibits antagonist activity at P2X3 and P2X2/3 receptors, reinforcing the relevance of these receptors as potential drug targets for conditions like pain and inflammation. []
RO-3
Compound Description: RO-3 is a selective antagonist of P2X3 and P2X2/3 receptors. []
Relevance: Like AF-353, RO-3 acts as an antagonist at P2X3 and P2X2/3 receptors, highlighting the therapeutic potential of targeting these receptors for conditions like pain, cough, and hypertension. []
5-BDBD
Compound Description: 5-BDBD is a selective antagonist of P2X4 receptors. []
Relevance: Unlike AF-353, which selectively targets P2X3 and P2X2/3 receptors, 5-BDBD exhibits specificity for P2X4 receptors. [] This difference in receptor selectivity emphasizes the diverse pharmacological profiles within the P2X receptor family.
A740003
Compound Description: A740003 is a selective antagonist of P2X7 receptors. []
Relevance: Unlike AF-353, which acts on P2X3 and P2X2/3 receptors, A740003 selectively targets P2X7 receptors. [] This distinction in target specificity highlights the potential for developing drugs that selectively modulate specific P2X receptor subtypes for distinct therapeutic applications.
A438079
Compound Description: A438079 is a selective antagonist of P2X7 receptors. []
Relevance: Similar to A740003, A438079 exhibits selectivity for P2X7 receptors, contrasting with the target compound AF-353's affinity for P2X3 and P2X2/3 receptors. []
A804598
Compound Description: A804598 is a selective antagonist of P2X7 receptors. [, ] It has been explored for its potential therapeutic benefits in various conditions, including pain, inflammation, and neurological disorders.
Relevance: A804598 selectively targets P2X7 receptors, unlike AF-353, which primarily acts on P2X3 and P2X2/3 receptors. [, ] This difference in receptor selectivity suggests that these compounds may have distinct therapeutic applications despite both being P2X receptor antagonists.
GSK314181A
Compound Description: GSK314181A is a selective antagonist of P2X7 receptors. [] It has been investigated for its potential therapeutic effects in inflammatory diseases and pain.
Relevance: GSK314181A, like A804598 and other related compounds, selectively targets P2X7 receptors, contrasting with the target compound AF-353's affinity for P2X3 and P2X2/3 receptors. [] This difference in receptor selectivity highlights the potential for developing drugs that selectively modulate specific P2X receptor subtypes.
AZ10606120
Compound Description: AZ10606120 is a selective antagonist of P2X7 receptors. []
Relevance: Similar to several other related compounds, AZ10606120 exhibits selectivity for P2X7 receptors, unlike AF-353, which primarily targets P2X3 and P2X2/3 receptors. [] This distinction in receptor affinity emphasizes the possibility of designing compounds that selectively modulate specific P2X receptor subtypes to achieve targeted therapeutic effects.
AZ11645373
Compound Description: AZ11645373 is a selective antagonist of P2X7 receptors. []
Relevance: Like other compounds in this list, AZ11645373 specifically targets P2X7 receptors, differing from AF-353's focus on P2X3 and P2X2/3 receptors. []
AZD-9056
Compound Description: AZD-9056 is a selective antagonist of P2X7 receptors. []
Relevance: AZD-9056, similar to several other compounds in this list, selectively antagonizes P2X7 receptors, unlike AF-353, which primarily targets P2X3 and P2X2/3 receptors. [] This highlights the diverse pharmacological profiles within the P2X receptor family and the potential for developing compounds with specific therapeutic applications.
Compound Description: CE-224535 is a selective antagonist of P2X7 receptors. []
Relevance: Similar to many other related compounds, CE-224535 demonstrates selectivity for P2X7 receptors, in contrast to AF-353's focus on P2X3 and P2X2/3 receptors. []
Compound Description: EVT-401 is a selective antagonist of P2X7 receptors. []
Relevance: EVT-401 selectively targets P2X7 receptors, differing from AF-353's activity at P2X3 and P2X2/3 receptors. [] This underscores the potential for developing drugs with specific pharmacological profiles for various therapeutic applications within the P2X receptor family.
AF-219
Compound Description: AF-219 is a potent and selective P2X3 receptor antagonist. [, ] It has been investigated in clinical trials for treating chronic cough and idiopathic pulmonary fibrosis.
5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine AF 353 AF-353 AF353 cpd
Canonical SMILES
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Adrafinil, (R)- is the R isomer of Adrafinil -- a eugeroic that was formerly used to promote alertness, attention, wakefulness, mood, and other parameters, particularly in the elderly.
Adrafinil is a diarylmethane. Adrafinil is a mild central nervous system stimulating drug typically employed to relieve excessive sleepiness and inattention in geriatric patients. It is also been used off-label to prevent fatigue or falling asleep for extended periods of time. Adrafinil does not currently have FDA approval and is thus unregulated in the United States. It was marketed in France and elsewhere in Europe under the trade name Olmifon until September 2011 when France's FDA equivalent reassessed the drug and withdrew marketing permission. Adrafinil is metabolized to [modafinil].
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Adrenone hydrochloride displays antineoplastic activity and has been shown to inhibit growth of Ehrlich ascites tumors in mice.